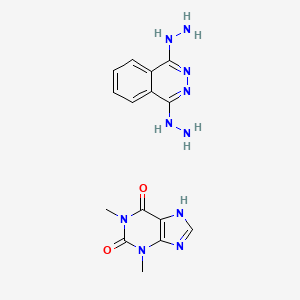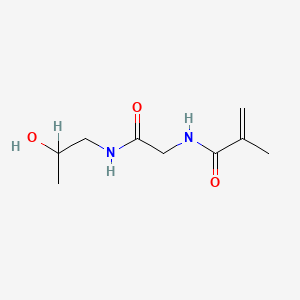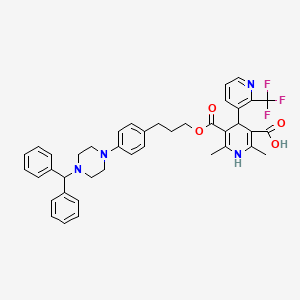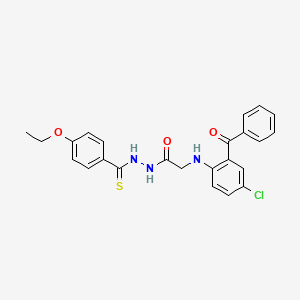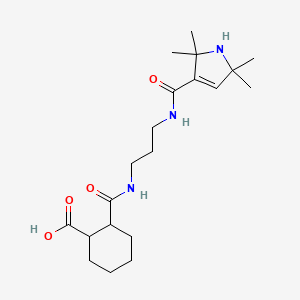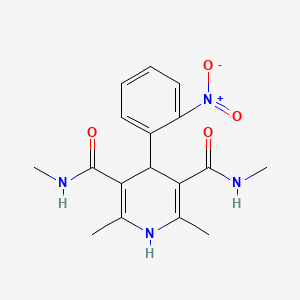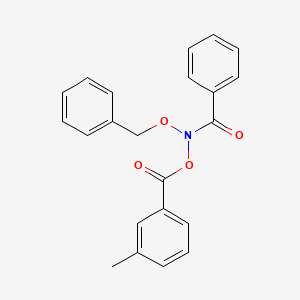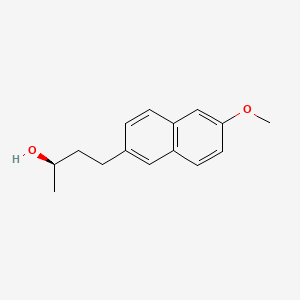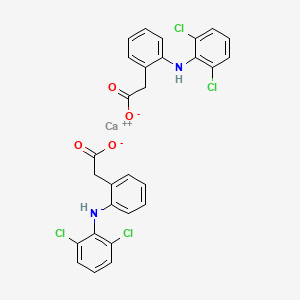
Diclofenac calcium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diclofenac calcium is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammatory diseases such as gout. It is a calcium salt form of diclofenac, which is a phenylacetic acid derivative. This compound works by inhibiting the production of prostaglandins, which are compounds involved in inflammation and pain signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diclofenac calcium can be synthesized through various methods. One common method involves the reaction of diclofenac sodium with calcium chloride in an aqueous medium. The reaction typically proceeds as follows: [ \text{Diclofenac Sodium} + \text{Calcium Chloride} \rightarrow \text{this compound} + \text{Sodium Chloride} ]
The reaction is carried out under controlled conditions, including maintaining a specific temperature and pH to ensure the complete conversion of diclofenac sodium to this compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction between diclofenac sodium and calcium chloride is optimized for maximum yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants. The final product is then purified through filtration and crystallization techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Diclofenac calcium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: It can undergo reduction reactions to form reduced derivatives.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated metabolites, reduced derivatives, and substituted compounds, which can have varying pharmacological properties .
Applications De Recherche Scientifique
Diclofenac calcium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of drug degradation and stability.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its anti-inflammatory and analgesic properties.
Industry: Used in the development of sustained-release formulations and drug delivery systems
Mécanisme D'action
Diclofenac calcium exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. Additionally, this compound may inhibit lipoxygenase pathways and phospholipase A2, contributing to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: An NSAID used for pain relief and inflammation reduction.
Ketoprofen: An NSAID with analgesic and anti-inflammatory effects.
Uniqueness of Diclofenac Calcium
This compound is unique due to its higher potency in inhibiting COX-2 compared to COX-1, which may result in fewer gastrointestinal side effects compared to other NSAIDs. Additionally, its calcium salt form enhances its solubility and bioavailability .
Propriétés
Numéro CAS |
88170-10-9 |
|---|---|
Formule moléculaire |
C28H20CaCl4N2O4 |
Poids moléculaire |
630.4 g/mol |
Nom IUPAC |
calcium;2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/2C14H11Cl2NO2.Ca/c2*15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h2*1-7,17H,8H2,(H,18,19);/q;;+2/p-2 |
Clé InChI |
LUCXOFIZQAAKNM-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


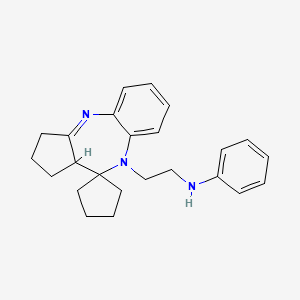
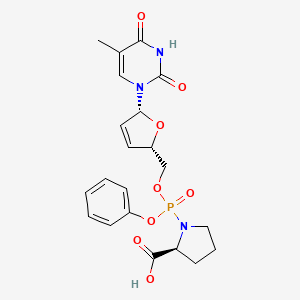

![N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine](/img/structure/B12721950.png)
